molecular formula C13H14N4O3S B2439186 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286716-80-0

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2439186
CAS No.: 1286716-80-0
M. Wt: 306.34
InChI Key: WDESSSCNGQULMF-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidine derivatives

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-15-16-11(20-8)5-14-12(18)9-6-17(7-9)13(19)10-3-2-4-21-10/h2-4,9H,5-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDESSSCNGQULMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Key Structural Components

ComponentDescription
Oxadiazole RingKnown for bioactivity and potential as a pharmaceutical agent
Azetidine CoreProvides stability and facilitates interaction with biological targets
Thiophene MoietyEnhances lipophilicity, aiding in cellular penetration

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide have shown significant growth inhibition against various cancer cell lines. A study reported that compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% across different cancer types such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives can act as effective inhibitors against bacterial strains. For example, compounds containing the oxadiazole ring have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in bacteria . The dual antimicrobial and anticancer activity of such compounds is an area of active research.

Materials Science Applications

Due to its unique chemical properties, this compound is also being investigated for applications in materials science. The compound's ability to form stable complexes with metals or other organic molecules can lead to the development of new materials with tailored electronic or optical properties.

Potential Material Properties

PropertyDescription
Electronic PropertiesPotential use in organic semiconductors or photovoltaic applications
Optical PropertiesMay exhibit fluorescence or photoluminescence useful in sensors

Study on Anticancer Activity

A recent study focused on synthesizing new oxadiazole derivatives and evaluating their anticancer activities against various cell lines. The results indicated that certain derivatives exhibited IC50 values below 100 μM against human cancer cell lines like HCT-116 and HeLa . This underscores the therapeutic potential of compounds similar to N-[(5-methyl-1,3,4-oxadiazol-2-y)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide.

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that these compounds displayed significant antibacterial activity, suggesting their potential use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of an oxadiazole ring, a thiophene ring, and an azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound that incorporates both oxadiazole and azetidine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole ring have significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles exhibit cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound have been tested for their effectiveness against liver carcinoma (HUH7) cells with promising results.

A study reported that certain synthesized oxadiazole derivatives demonstrated IC50 values lower than traditional chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

CompoundCell LineIC50 Value (µM)Comparison Agent
Oxadiazole DerivativeHUH710.15-FU
Other DerivativesHUH718.785-FU

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated. The presence of the thiophene moiety enhances the lipophilicity of the compound, which facilitates better membrane penetration and biological activity against various pathogens.

In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing moderate activity against Gram-negative strains .

MicroorganismActivity Level
Bacillus cereusHigh
Staphylococcus aureusModerate
Escherichia coliLow

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and microbial growth. Specifically, oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in both cancer cells and bacteria .

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving a series of oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines (HCT116, MCF7). Compounds were evaluated using the NCI-60 sulforhodamine B assay, revealing several candidates with IC50 values indicative of strong anticancer potential .
  • Antimicrobial Efficacy : In a comparative study of synthesized compounds against various bacterial strains using disc diffusion methods, it was found that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .

Q & A

How can researchers optimize the synthetic yield of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide?

Basic Research Question
Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency for oxadiazole formation .
  • Temperature control : Reflux conditions (e.g., 80–90°C) are critical for thiophene-azetidine coupling, while lower temperatures (25–40°C) minimize side reactions during oxadiazole ring closure .
  • Catalysts : Triethylamine or iodine can accelerate cyclization steps, as seen in analogous thiadiazole syntheses .
  • Workup protocols : Crystallization from ethanol/water (4:1) improves purity, with yields averaging 65–76% for structurally related compounds .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) to confirm oxadiazole and thiophene moieties .
  • NMR Analysis : Use ¹H NMR to resolve azetidine protons (δ 3.5–4.5 ppm) and ¹³C NMR to verify carbonyl carbons (δ 165–175 ppm). DEPT-135 can distinguish CH₂ groups in the oxadiazole-methyl substituent .
  • X-ray Crystallography : Resolve conformational details (e.g., azetidine ring puckering, dihedral angles between heterocycles) to validate stereoelectronic properties critical for bioactivity .

How should in vitro biological activity assays be designed for this compound?

Basic Research Question
Methodological Answer:

  • Antimicrobial testing : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Anticancer assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to cisplatin or doxorubicin as reference compounds .
  • Enzyme inhibition : Use fluorometric assays (e.g., for GSK-3β) with ATP-competitive inhibitors as benchmarks. Kinetic parameters (Km, Vmax) should be derived from Lineweaver-Burk plots .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question
Methodological Answer:

  • Batch variability analysis : Compare synthetic routes (e.g., solvent purity, reaction time) to identify impurities affecting bioactivity. LC-MS can detect trace byproducts .
  • Structural analogs : Test derivatives with modified substituents (e.g., 4-nitrophenyl vs. 4-methoxyphenyl on oxadiazole) to isolate electronic effects on activity .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) to control for experimental variability .

What computational strategies predict the compound’s binding modes and pharmacokinetics?

Advanced Research Question
Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes .
  • ADMET prediction : Employ SwissADME or ADMETLab to estimate logP (target <5), bioavailability scores, and CYP450 inhibition risks. Cross-reference with in vitro hepatic microsomal assays .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
Methodological Answer:

  • Electron-withdrawing groups : Introduce halogens (Cl, F) to the thiophene ring to enhance electrophilicity and antimicrobial potency .
  • Azetidine modifications : Replace the 3-carboxamide with sulfonamide to improve solubility without sacrificing target affinity .
  • Oxadiazole substitutions : Compare 5-methyl vs. 5-ethyl groups to balance steric effects and π-π stacking in enzyme active sites .

What methods assess the compound’s stability under physiological conditions?

Advanced Research Question
Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the azetidine carboxamide .
  • Thermal analysis : Use TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for oral formulations) .
  • Light sensitivity : Expose to UV-Vis (λ = 254–365 nm) and quantify photodegradants with LC-MS/MS .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question
Methodological Answer:

  • Kinetic studies : Use stopped-flow NMR to track azetidine ring-opening rates with nucleophiles (e.g., amines, thiols). Activation energy (Ea) can be derived from Arrhenius plots .
  • DFT calculations : Compute Fukui indices to identify electrophilic centers (e.g., oxadiazole C-2) prone to attack. Compare with experimental substituent effects .

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